molecular formula C14H26N2O2 B3048313 tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1638767-03-9

tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B3048313
CAS No.: 1638767-03-9
M. Wt: 254.37
InChI Key: LZCPOQCBHNGQKM-UHFFFAOYSA-N
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Description

tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1638767-03-9) is a spirocyclic compound featuring a bicyclic 2-azaspiro[3.5]nonane core with a tert-butyl carbamate (Boc) protecting group and an aminomethyl substituent at the 7-position. Its molecular formula is C₁₃H₂₄N₂O₂, and it has a molecular weight of 240.34 g/mol . The compound is typically a sticky oil or solid and serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules such as D4R antagonists and kinase inhibitors . The Boc group enhances solubility and facilitates selective deprotection under acidic conditions, enabling downstream functionalization .

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-14(10-16)6-4-11(8-15)5-7-14/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCPOQCBHNGQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131802
Record name 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-03-9
Record name 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-(aminomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the aminomethyl group to an amine oxide.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Replacing the tert-butyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Production of alcohols.

  • Substitution: : Generation of compounds with different functional groups.

Scientific Research Applications

Tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the aminomethyl group allows it to bind to certain receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Key Difference: Lacks the 7-aminomethyl group.
  • Applications : Used in reductive amination to introduce indole moieties (e.g., intermediate 15 in D4R antagonist synthesis) .
  • Reactivity : The secondary amine at the 7-position allows for further derivatization via amide coupling .

tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2306262-93-9)

  • Key Difference: Features a primary amine (-NH₂) instead of aminomethyl (-CH₂NH₂).
  • Properties : Molecular weight = 242.31 g/mol .

tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1434141-69-1)

  • Key Difference: Hydroxymethyl (-CH₂OH) replaces aminomethyl.
  • Properties : Molecular weight = 255.36 g/mol .
  • Reactivity : The hydroxyl group enables etherification or oxidation, contrasting with the nucleophilic amine in the target compound .

tert-Butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 1206969-92-7)

  • Key Difference : Incorporates a benzyl group on the second nitrogen.
  • Impact : Increased lipophilicity (logP ~3.5) due to the aromatic ring, enhancing membrane permeability .

Physicochemical Properties

Compound (CAS) Molecular Weight Key Functional Group logP<sup>*</sup> Solubility (PBS)
Target (1638767-03-9) 240.34 -CH₂NH₂ ~1.2 Moderate
7-Amino analog (2306262-93-9) 242.31 -NH₂ ~0.8 High
7-Hydroxymethyl (1434141-69-1) 255.36 -CH₂OH ~0.5 High
2-Benzyl derivative (1206969-92-7) 316.44 -Bn ~3.5 Low

<sup>*</sup>Estimated using XLOGP3 .

Biological Activity

tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which includes a bicyclic framework with nitrogen. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 270.37 g/mol
  • CAS Number : 1239319-82-4
  • InChI Key : DICPJODHTVCFGU-UHFFFAOYSA-N

The compound features functional groups such as amine and carboxylate, which are crucial for its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific biological targets. These include:

  • Pharmacodynamics :
    • The compound has shown potential in modulating chemokine receptors, specifically CCR3 and CCR5, which are involved in immune responses and inflammatory processes. This modulation suggests therapeutic applications in treating conditions such as HIV and other inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies indicate that similar compounds within the spirocyclic class possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential activity against various pathogens .
  • Neuroprotective Effects :
    • Compounds with similar frameworks have been explored for neuroprotective effects, particularly in models of neurodegenerative diseases. The unique nitrogen-containing structure may contribute to neuroprotective mechanisms, although specific studies on this compound are still needed .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of an appropriate amine with carboxylic acid derivatives under controlled conditions .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity Index
tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate896103-62-10.96
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate173405-78-20.96
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride1864015-44-00.92

This table highlights compounds that share structural characteristics with this compound, emphasizing its uniqueness and potential for distinct biological activities .

Case Studies and Research Findings

  • Chemokine Receptor Modulation :
    A study demonstrated that derivatives of spirocyclic compounds could effectively inhibit the activity of chemokine receptors involved in HIV infection, suggesting that this compound may have similar effects .
  • Inflammation and Immune Response :
    Research indicates that compounds within the same chemical class can attenuate inflammatory responses in animal models, providing a basis for further investigation into the anti-inflammatory potential of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate

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